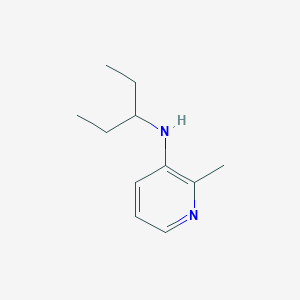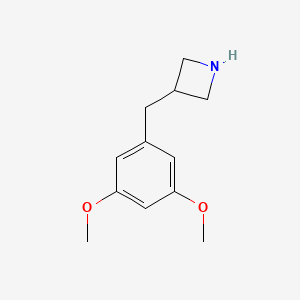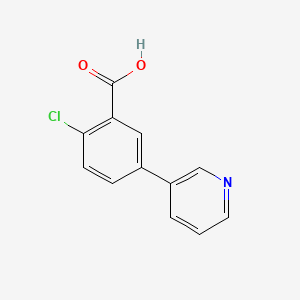![molecular formula C10H16O2 B13312185 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13312185.png)
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic compound with a unique structure that includes a hydroxyl group and an aldehyde group This compound is part of the bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is known for its ability to form bicyclic structures with high stereoselectivity. The reaction conditions often include the use of catalysts such as zinc iodide (ZnI2) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in asymmetric synthesis.
2-Methylbicyclo[2.2.1]heptane: Used in polymerization reactions and as a chiral auxiliary.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Studied for its unique structural properties and reactivity.
Uniqueness
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its bicyclic structure also imparts rigidity and stereoselectivity, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9,11H,1-6H2 |
InChIキー |
XEOQKNOBZOXLFC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2(CCO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)

![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
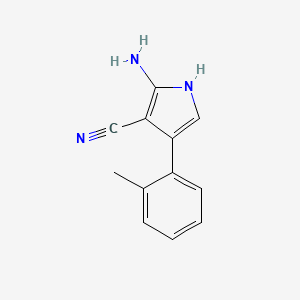
![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)

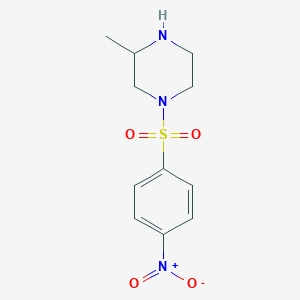
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
